

A Comprehensive Technical Guide to 6-Amino-1,3-dimethyluracil

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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193

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This technical guide provides an in-depth overview of **6-Amino-1,3-dimethyluracil**, a versatile heterocyclic compound with significant applications in pharmaceutical synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis protocols, and key applications.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **6-Amino-1,3-dimethyluracil** are crucial for accurate documentation and research. Its formal IUPAC name is 6-amino-1,3-dimethylpyrimidine-2,4-dione[1][2][3]. Due to its widespread use, it is also known by several synonyms.

Identifier Type	Identifier	Source
IUPAC Name	6-amino-1,3-dimethylpyrimidine-2,4-dione	[1] [2] [3]
CAS Number	6642-31-5	[1] [4]
EC Number	229-662-0	[1]
PubChem CID	81152	[1] [5]
Molecular Formula	C6H9N3O2	[1] [4] [6]
InChI	InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3	[1] [3] [7]
InChIKey	VFGRNTYELNYSKJ-UHFFFAOYSA-N	[1] [3] [7]
SMILES	<chem>CN1C(=CC(=O)N(C1=O)C)N</chem>	[1] [3]

A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

Synonyms
1,3-Dimethyl-6-aminouracil [1] [4] [7]
4-Amino-1,3-dimethyluracil [3] [7] [8]
6-Amino-1,3-dimethyl uracil [1] [3]
Uracil, 6-amino-1,3-dimethyl- [1] [7]
2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- [1] [7]
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione [1] [3] [9]
NSC 15492 [1] [3]

Physicochemical Properties

The physical and chemical properties of **6-Amino-1,3-dimethyluracil** are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

Property	Value	Source
Molecular Weight	155.15 g/mol	[4] [6]
Appearance	Off-white to light yellow powder	[4] [5]
Melting Point	295 °C (decomposes)	[4] [9]
Purity	≥98.0% (HPLC)	[2] [4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[10]
Storage	Store at 2 - 8 °C in a dry and well-ventilated place	[5] [11]

Experimental Protocols: Synthesis of 6-Amino-1,3-dimethyluracil

Several synthetic routes for the preparation of **6-Amino-1,3-dimethyluracil** have been reported. The following protocols provide detailed methodologies for its synthesis, which are crucial for laboratory-scale and industrial production.

This method involves the condensation of 1,3-dimethylurea with ethyl cyanoacetate in the presence of a strong base.

Materials:

- 1,3-Dimethylurea
- Ethyl cyanoacetate

- Sodium amide (or Sodium metal)
- Xylene (or absolute ethanol)
- Water
- Acid (for precipitation)

Procedure:[[12](#)]

- Thoroughly mix 20 g of dry 1,3-dimethylurea and 20 g of sodium amide in a reaction vessel containing 20 g of xylene.
- With efficient stirring and cooling, slowly add 20 g of ethyl cyanoacetate to the mixture.
- After the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours.
- Cool the reaction mixture to room temperature.
- Carefully add water to the mixture and remove the xylene layer.
- Precipitate the product, **6-Amino-1,3-dimethyluracil**, by adding an acid to the aqueous solution.

This widely used method involves the formation of an intermediate, dimethyl cyanoacetylurea, followed by cyclization.[[2](#)][[13](#)][[14](#)]

Step 1: Condensation

- Dehydrate cyanoacetic acid (e.g., 70% solution) via vacuum distillation.[[14](#)]
- In a reaction vessel, combine the dehydrated cyanoacetic acid with acetic anhydride, which acts as a condensing agent.
- Cool the mixture to 6-8 °C.[[14](#)]
- Add 1,3-dimethylurea to the mixture while stirring.

- Allow the reaction to proceed to form 1,3-dimethylcyanoacetylurea.

Step 2: Cyclization

- Control the temperature of the vessel containing 1,3-dimethylcyanoacetylurea to 40-45 °C.
[14]
- Slowly add a liquid alkali solution (e.g., 32% NaOH) dropwise until the pH reaches 9-9.5.[14]
- Stir the reaction mixture for 10-12 minutes at 40-45 °C.[14]
- Heat the mixture to 90-95 °C and maintain stirring for 18-20 minutes to complete the cyclization.[14]
- The resulting product, **6-Amino-1,3-dimethyluracil**, can be isolated by centrifugation and drying.[14]

This protocol utilizes the methylation of a pyrimidine precursor.

Materials:

- 4-Amino-2,6-dihydroxypyrimidine
- Potassium hydroxide (KOH)
- Ethanol
- Iodomethane
- Methanol (for recrystallization)

Procedure:[9]

- Add 1.27 g (10 mmol) of 4-amino-2,6-dihydroxypyrimidine to a pre-heated solution of 0.56 g (10 mmol) of KOH in 50 ml of ethanol.
- Heat the mixture continuously for 40 minutes.
- Cool the reaction mixture to room temperature.

- Add 20 mmol of iodomethane to the mixture.
- Stir the reaction mixture under heating for 8 hours.
- After cooling to room temperature, pour the mixture into 100 ml of cold distilled water to precipitate the product.
- Collect the precipitate by filtration and wash it with 100 ml of distilled water.
- Recrystallize the crude product from methanol to obtain pure **6-Amino-1,3-dimethyluracil** in crystalline form.

Applications and Reaction Pathways

6-Amino-1,3-dimethyluracil is a key building block in organic synthesis, particularly for the preparation of various biologically active compounds and functional materials.

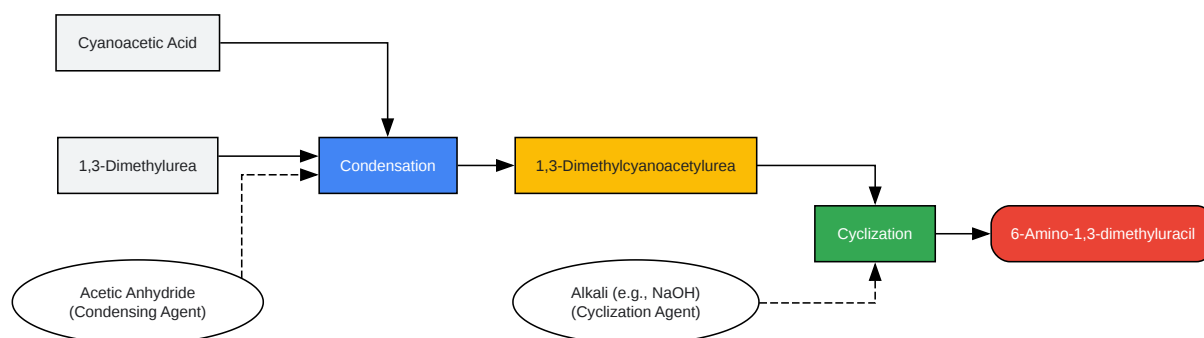
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.^{[5][9]} Its structural similarity to nucleobases makes it a valuable precursor for creating nucleoside analogs.^[5] A classic application is in the Traube synthesis of theophylline, a well-known bronchodilator.^[2] It is also a starting material for synthesizing fused pyrido-pyrimidine derivatives with potential cardiotonic and antitumor activities.^{[9][10]}

6-Amino-1,3-dimethyluracil undergoes condensation reactions with various aldehydes to produce bis(**6-amino-1,3-dimethyluracil-5-yl**)methanes. These products are of interest for their potential biological activities and applications in materials science.^[15]

Beyond pharmaceuticals, it serves as a co-stabilizer in PVC formulations. When used with calcium/zinc or barium/zinc heat stabilizers, it significantly improves the initial color, transparency, and long-term stability of PVC products.^{[2][4][11]} This makes it suitable for use in non-toxic and transparent PVC applications, such as food packaging and medical devices.^{[2][11]}

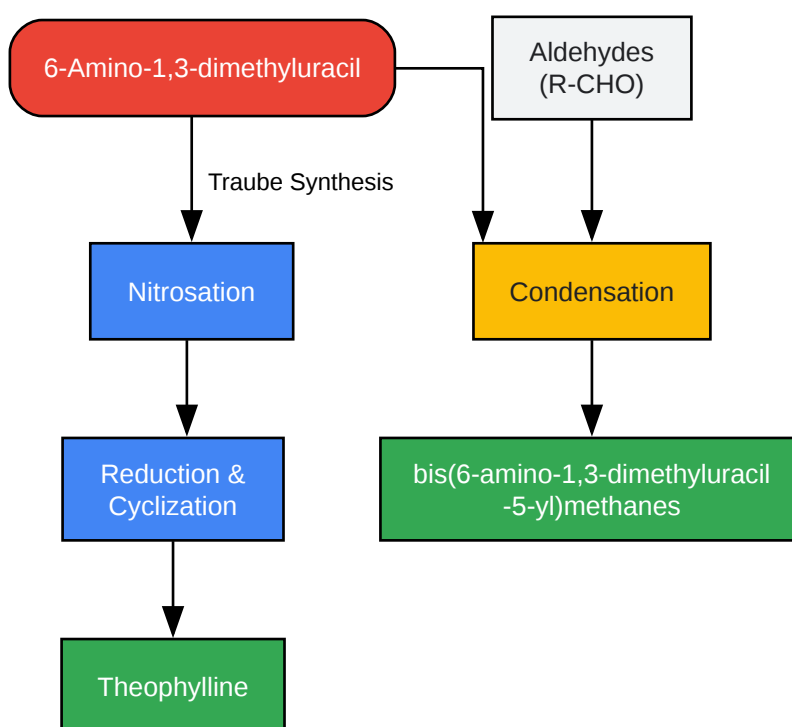
Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving **6-Amino-1,3-dimethyluracil**.



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Caption: Synthesis workflow for **6-Amino-1,3-dimethyluracil** via condensation and cyclization.



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Caption: Key synthetic applications of **6-Amino-1,3-dimethyluracil**.

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